molecular formula C16H20O5 B073596 Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate CAS No. 1472-10-2

Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate

Cat. No. B073596
CAS RN: 1472-10-2
M. Wt: 292.33 g/mol
InChI Key: ZJAPBMNMCUJUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate (DMPPDC) is a cyclopropane derivative that has been widely studied for its potential use in medicinal chemistry. This compound has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit a variety of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. These effects make Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate a potentially useful compound for a wide range of applications in medicinal chemistry.

Advantages and Limitations for Lab Experiments

One of the major advantages of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. Additionally, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit potent biological activity at relatively low concentrations, making it a potentially cost-effective compound for use in drug development. However, one limitation of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain laboratory settings.

Future Directions

There are several potential future directions for research on Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. One area of focus could be on the development of more efficient synthesis methods for this compound, which could help to increase its availability for use in drug development. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate and to identify potential molecular targets for this compound. Finally, research could be conducted to explore the potential use of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate in combination with other compounds for the treatment of cancer and other diseases.

Synthesis Methods

Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate can be synthesized through a multistep reaction process. The starting material for this synthesis is 3-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with diethyl malonate to form the desired product, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. The yield of this process is typically around 50%, making it a relatively efficient method for synthesizing Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate.

Scientific Research Applications

Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been extensively studied for its potential use in medicinal chemistry. One of the most promising applications of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is in the treatment of cancer. Several studies have shown that Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate exhibits potent antitumor activity in vitro and in vivo. In addition to its antitumor effects, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have anti-inflammatory and analgesic properties, making it a potentially useful compound for the treatment of pain and inflammation.

properties

CAS RN

1472-10-2

Product Name

Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C16H20O5/c1-4-20-14(17)12-13(15(18)21-5-2)16(12,19-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3

InChI Key

ZJAPBMNMCUJUJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC

synonyms

3-Methoxy-3-phenyl-1,2-cyclopropanedicarboxylic acid diethyl ester

Origin of Product

United States

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